A Comprehensive Technical Guide to 6-(Chloromethyl)uracil
A Comprehensive Technical Guide to 6-(Chloromethyl)uracil
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Chloromethyl)uracil, a halogenated derivative of the pyrimidine (B1678525) nucleobase uracil (B121893), is a pivotal intermediate in the synthesis of a diverse range of biologically active compounds. Its high reactivity, attributed to the chloromethyl group at the C6 position, makes it a versatile building block for the development of novel therapeutics, particularly in the realms of antiviral and anticancer research. This technical guide provides an in-depth overview of the chemical and physical properties of 6-(Chloromethyl)uracil, detailed experimental protocols for its synthesis and subsequent reactions, and an exploration of its role as an inhibitor of thymidine (B127349) phosphorylase, a key enzyme in nucleoside metabolism and a target for cancer therapy.
Chemical and Physical Properties
6-(Chloromethyl)uracil is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a consolidated resource for laboratory use.
| Property | Value | References |
| CAS Number | 18592-13-7 | [1][2][3][4][5] |
| Molecular Formula | C₅H₅ClN₂O₂ | [1][3][4] |
| Molecular Weight | 160.56 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 257 °C (with decomposition) | [3][5] |
| 248-252 °C (with decomposition) | [1] | |
| Solubility | Sparingly soluble in water; Soluble in DMSO and DMF | [1][2] |
| Purity (by HPLC) | ≥98.5% | [1] |
| Storage Conditions | 2-8°C in a dry, dark environment | [1] |
Experimental Protocols
Synthesis of 6-(Chloromethyl)uracil from 6-(Hydroxymethyl)uracil (B1580794)
This protocol details the synthesis of 6-(Chloromethyl)uracil via the chlorination of 6-(hydroxymethyl)uracil using thionyl chloride.
Materials:
-
6-(hydroxymethyl)uracil
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Three-necked flask (250 mL)
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a 250 mL three-necked flask, add 11.5 g (0.081 mol) of 6-(hydroxymethyl)uracil.
-
Add 115 mL of dichloromethane to the flask.
-
Sequentially add 17.6 mL (0.24 mol) of thionyl chloride and a catalytic amount of N,N-dimethylformamide.
-
Heat the reaction mixture to reflux temperature and maintain continuous stirring for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the collected solid with dichloromethane.
-
Dry the product to yield 6-(chloromethyl)uracil. The expected yield is approximately 11.8 g (90.8%).
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of 6-(Chloromethyl)uracil.
Nucleophilic Substitution Reactions
The chloromethyl group of 6-(Chloromethyl)uracil is highly reactive towards nucleophiles. This allows for the introduction of various functional groups at the C6 position. A general protocol for the reaction with amines is provided below.
Materials:
-
6-(Chloromethyl)uracil
-
Primary or secondary amine (e.g., aniline, hydrazine)
-
A suitable solvent (e.g., ethanol, DMF)
-
A base (if required, e.g., triethylamine)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve 6-(Chloromethyl)uracil in a suitable solvent in a reaction vessel.
-
Add the desired amine to the solution. If the amine salt is used or if the reaction requires it, add a base.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, the product can be isolated by precipitation, extraction, or chromatography depending on its properties.
Biological Activity and Signaling Pathways
6-(Chloromethyl)uracil and its derivatives have garnered significant interest for their biological activities, most notably as inhibitors of thymidine phosphorylase (TP).[3]
Inhibition of Thymidine Phosphorylase (TP)
Thymidine phosphorylase is an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine (B56734) and 2-deoxy-D-ribose-1-phosphate.[6] This enzyme is identical to the angiogenic factor known as platelet-derived endothelial cell growth factor (PD-ECGF).[7] TP is overexpressed in many solid tumors and its levels are often correlated with poor prognosis.[7] The inhibition of TP is a promising strategy for cancer therapy as it can prevent the degradation of fluorinated pyrimidine anticancer drugs and inhibit tumor angiogenesis.[7][8]
Derivatives of 6-(chloromethyl)uracil, such as 5-chloro-6-[1-(2-iminopyrrolidinyl) methyl] uracil hydrochloride, have been identified as potent inhibitors of thymidine phosphorylase.[7][9]
Downstream Signaling Pathways Affected by TP
Thymidine phosphorylase is involved in multiple signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis. By inhibiting TP, 6-(chloromethyl)uracil derivatives can modulate these pathways.
-
PI3K/Akt Pathway: The product of TP catalysis, 2-deoxy-D-ribose, can activate the PI3K/Akt signaling pathway, which is a key regulator of cell survival and apoptosis.[3] Inhibition of TP can therefore suppress this pro-survival signaling in cancer cells.
-
MAPK and NF-κB Pathways: TP has been shown to activate FYN signaling, which in turn promotes the activation of the MAPK and NF-κB pathways. These pathways are involved in processes such as osteoclast differentiation.[3]
Diagram of Thymidine Phosphorylase Signaling:
Caption: Inhibition of Thymidine Phosphorylase by 6-(Chloromethyl)uracil derivatives.
Applications in Drug Development
The unique chemical properties of 6-(Chloromethyl)uracil make it a valuable starting material for the synthesis of a wide array of therapeutic agents.
-
Anticancer Agents: As a precursor to potent thymidine phosphorylase inhibitors, 6-(Chloromethyl)uracil plays a crucial role in the development of drugs that can enhance the efficacy of existing chemotherapies and inhibit tumor growth and metastasis.[8]
-
Antiviral Drugs: The uracil scaffold is a key component of many antiviral nucleoside analogs. The reactivity of the chloromethyl group allows for the facile introduction of various side chains to create novel antiviral compounds.
-
Modified Nucleosides: 6-(Chloromethyl)uracil serves as a building block for the synthesis of modified nucleosides used in oligonucleotide synthesis for research and therapeutic applications.[1]
Safety and Handling
6-(Chloromethyl)uracil is classified as a hazardous substance. It is a skin and eye irritant and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
6-(Chloromethyl)uracil is a compound of significant interest to the scientific and drug development communities. Its well-defined chemical properties, versatile reactivity, and role as a precursor to potent enzyme inhibitors underscore its importance in medicinal chemistry. This guide provides a foundational understanding of this key intermediate, offering valuable data and protocols to facilitate further research and development of novel therapeutics.
References
- 1. apexbt.com [apexbt.com]
- 2. Thymidine phosphorylase: a potential new target for treating cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymidine phosphorylase in nucleotide metabolism: physiological functions and its implications in tumorigenesis and anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Novel 6-substituted uracil analogs as inhibitors of the angiogenic actions of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of a thymidine phosphorylase inhibitor on angiogenesis and apoptosis in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 1: discovery of novel orally active inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
